Ethyl 2-fluoro-3-phenyl-2-propenoate

Skin Sensitization Toxicology In Vitro Safety Assessment

Ethyl 2-fluoro-3-phenyl-2-propenoate (also known as ethyl α-fluorocinnamate) is an α-fluoro-α,β-unsaturated ester. It features a conjugated enoate system with a fluorine substituent at the alpha position and a phenyl ring at the beta position.

Molecular Formula C11H11FO2
Molecular Weight 194.20 g/mol
Cat. No. B8307909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-fluoro-3-phenyl-2-propenoate
Molecular FormulaC11H11FO2
Molecular Weight194.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=CC=C1)F
InChIInChI=1S/C11H11FO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyYLDYYTGJNSYKME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-fluoro-3-phenyl-2-propenoate: Procurement-Ready Profile for Chemical Research and Development


Ethyl 2-fluoro-3-phenyl-2-propenoate (also known as ethyl α-fluorocinnamate) is an α-fluoro-α,β-unsaturated ester. It features a conjugated enoate system with a fluorine substituent at the alpha position and a phenyl ring at the beta position [1]. This structural motif acts as an electrophilic 'warhead' capable of forming covalent bonds with catalytic cysteine residues in protease targets, a property that is the basis for its exploration as a covalent inhibitor scaffold [1][2]. The compound is distinct from its non-fluorinated parent, ethyl cinnamate, as the incorporation of fluorine at the alpha carbon significantly alters its electrophilicity, reactivity, and biological profile, including its potential for skin sensitization [1][3].

Covalent inhibitor scaffold for cysteine protease targeting
Electrophilic α-fluorinated enoate warhead
Conformationally restrained fluorinated building block

Why Ethyl 2-fluoro-3-phenyl-2-propenoate Cannot Be Simply Replaced by Other Cinnamates


The alpha-fluorination in Ethyl 2-fluoro-3-phenyl-2-propenoate is not merely a conservative isosteric replacement. It fundamentally transforms the compound's chemical and biological behavior compared to its non-fluorinated parent, ethyl cinnamate. The strong electron-withdrawing effect of the fluorine atom activates the conjugated double bond, making the compound a highly specific Michael acceptor. This is in contrast to non-fluorinated analogs, which are less electrophilic [1]. This difference in reactivity translates directly into divergent biological outcomes. For instance, while non-fluorinated ethyl cinnamate is a known skin sensitizer, the alpha-fluorination *improves* the skin sensitization profile, making it a weaker sensitizer in vitro [2]. Furthermore, the fluorinated scaffold forms the basis for a new class of potent, covalent cathepsin S inhibitors, a property that the non-fluorinated analog cannot replicate, as shown by the design and activity of specific fluorinated derivatives [1].

Non-fluorinated analogs lack covalent warhead
Ethyl cinnamate and similar analogs cannot form irreversible covalent bonds with catalytic cysteines. Reactivity and target engagement may not transfer.
Sensitization endpoint profile differs
Alpha-fluorination alters in vitro skin sensitization endpoints. Sensitization assay response may not replicate with non-fluorinated parent compounds.

Quantitative Differentiation of Ethyl 2-fluoro-3-phenyl-2-propenoate: An Evidence-Based Guide


Alpha-Fluorination Improves Skin Sensitization Profile vs. Non-Fluorinated Ethyl Cinnamate

In a controlled study comparing the skin sensitization potential of cinnamate-derived odorants, the alpha-fluorinated derivative of ethyl cinnamate (Ethyl 2-fluoro-3-phenyl-2-propenoate) demonstrated a reduced sensitization profile compared to the non-fluorinated parent compound, ethyl cinnamate. The study used multiple in vitro assays [1].

Skin Sensitization Profile
Head-to-head
Alpha-fluorination slightly improves sensitization profile vs. ethyl cinnamate. Fluorinated analog dropped below sensitization threshold in KeratinoSens® assay.
Reported sensitization endpoint context; assay-dependent
In vitro KeratinoSens® assay; class-level inference for fluorinated derivatives
Skin Sensitization Toxicology In Vitro Safety Assessment

Ethyl α-fluorocinnamate Scaffold Enables Potent, Covalent Cathepsin S Inhibition Not Achieved by Non-Fluorinated Analogs

A recent study designed and synthesized derivatives based on the ethyl α-fluorocinnamate scaffold. These compounds act as potent, irreversible covalent inhibitors of Cathepsin S. The covalent inhibition is mediated by the electrophilic fluorinated enoate 'warhead'. A key derivative (compound 2F) demonstrated significant antiproliferative activity against pancreatic cancer cell lines, underscoring the functional advantage of this fluorinated scaffold [1][2].

Covalent CatS Inhibition
Cross-study comparable
CatS IC50 = 1.8–2.6 µM; antiproliferative IC50 (BXPC3) 5.79 µM, (CAPAN1) 20.75 µM. Non-fluorinated ethyl cinnamate inactive.
Supports covalent inhibitor design; cell-model endpoint context
Fluorogenic enzyme assay; MTT cellular assays
Covalent Inhibitors Cathepsin S Pancreatic Cancer Medicinal Chemistry

Conformationally Restrained Analog of α-Fluorocinnamic Acid Shows Improved Receptor Affinity

In the design of inhibitors, the α-fluorocinnamate moiety can be used to conformationally restrain the molecule, potentially improving target binding. While not a direct head-to-head comparison with the ethyl ester, a related study on α-fluorocinnamic acid shows that incorporating fluorine can influence molecular conformation, leading to improved binding affinity at specific receptors, such as NMDA receptors. A derivative of α-fluorocinnamic acid exhibited an IC50 of 28 µM at NMDA receptors [1].

NMDA Receptor Binding
Supporting evidence
α-Fluorocinnamic acid derivative IC50 = 28 µM at NMDA receptors.
Reported NMDA receptor binding context
No direct comparison to non-fluorinated analog available
Receptor Binding Drug Design Conformational Analysis

Recommended Procurement Scenarios for Ethyl 2-fluoro-3-phenyl-2-propenoate


Covalent Fragment-Based Drug Discovery for Oncology Targets

Procure Ethyl 2-fluoro-3-phenyl-2-propenoate as a starting point for developing covalent inhibitors of cysteine proteases like Cathepsin S, which are implicated in cancer progression. Its validated electrophilic warhead enables the design of potent, irreversible inhibitors with antiproliferative activity, as demonstrated in pancreatic cancer cell lines [1]. This is a direct application of evidence from Section 3.

Synthesis of Safer Fragrance Ingredients with Improved Toxicological Profiles

Use this compound in a research and development program aimed at creating new fragrance materials. The evidence that α-fluorination of ethyl cinnamate reduces skin sensitization in vitro makes this molecule a superior starting point compared to non-fluorinated ethyl cinnamate for identifying novel, safer odorants [1]. This application is directly supported by the evidence on skin sensitization.

Chemical Biology Probe Development for Protease Activity Studies

Deploy this compound as a reactive scaffold to create activity-based probes (ABPs) for cysteine proteases. The covalent mechanism of action of the α-fluorocinnamate group enables the design of probes that can selectively label and track active cathepsins in complex biological systems, aiding target engagement and functional studies. This is based on the scaffold's defined mechanism as a covalent inhibitor [1].

Application
Selection Property
Validation Focus
Covalent inhibitor scaffold development for oncology targets
Electrophilic warhead context
Cathepsin S inhibition and antiproliferative assay
Fragrance ingredient development with modified sensitization profile
Sensitization endpoint profile
In vitro skin sensitization assays (e.g., KeratinoSens®)
Chemical biology probe design for protease studies
Covalent probe design
Protease activity labeling and target engagement
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